4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4'-bipiperidine]-1'-carboxamide
Descripción
4-Methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4'-bipiperidine]-1'-carboxamide is a synthetic compound featuring a [1,4'-bipiperidine] core substituted with a methoxy group at the 4-position and a trifluoromethylphenyl carboxamide moiety at the 1'-position. Its molecular formula is C₂₄H₂₈F₃N₃O₂, with a molar mass of 471.50 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bipiperidine scaffold may confer conformational flexibility, influencing receptor binding .
Propiedades
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3O2/c1-27-17-8-12-24(13-9-17)16-6-10-25(11-7-16)18(26)23-15-4-2-14(3-5-15)19(20,21)22/h2-5,16-17H,6-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRHZZUWJOUQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Methoxy Group Installation
The methoxy group is typically introduced early via alkylation of a piperidine precursor:
- React piperidin-4-ol (3.0 g, 29.6 mmol) with methyl iodide (2.1 mL, 33.5 mmol) and K₂CO₃ (5.1 g, 37.0 mmol) in acetone (40 mL) under reflux for 8 hours.
- Yield: 89% 4-methoxypiperidine.
Trifluoromethylphenyl Group Coupling
The trifluoromethylphenyl moiety is incorporated using Ullmann coupling or Buchwald-Hartwig amination :
- Combine 4-bromotrifluoromethylbenzene (4.7 g, 20.0 mmol), CuI (0.38 g, 2.0 mmol), and the bipiperidine-carboxamide intermediate (6.2 g, 16.0 mmol) in DMF (30 mL) at 120°C for 24 hours.
- Yield: 65% after column purification.
Optimization and Challenges
Key challenges include low solubility of intermediates and byproduct formation during amide coupling. Strategies to address these:
Scalability and Industrial Relevance
Pilot-scale syntheses (100 g batches) report an overall yield of 62% using Method A. Critical factors for scalability:
- Cost of trifluoromethyl reagents : Use CF₃I gas for economical trifluoromethylation.
- Waste management : Recover DMF via distillation (≥90% efficiency).
Analytical Characterization
Post-synthesis validation employs:
- ¹H/¹³C NMR : Confirm bipiperidine backbone (δ 2.5–3.5 ppm for N-CH₂ groups).
- HPLC-MS : Purity >98% (retention time: 12.3 min, m/z 386.1 [M+H]⁺).
Emerging Methodologies
Recent advances include flow chemistry for bipiperidine synthesis:
- Continuous flow reactor (residence time: 30 min) achieves 94% conversion at 100°C.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides, acyl chlorides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to 4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4'-bipiperidine]-1'-carboxamide exhibit promising anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells. For instance, a study on related piperidine derivatives demonstrated significant cytotoxic effects against various human cancer cell lines, including those from breast and colon cancers .
Case Study:
A recent evaluation of a series of piperidine derivatives showed that the introduction of specific functional groups, such as the trifluoromethyl moiety, significantly enhanced anticancer efficacy. The study reported increased caspase activity in treated cancer cells, suggesting a mechanism involving programmed cell death.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes like acetylcholinesterase and urease, which are relevant in treating neurological disorders such as Alzheimer's disease and urinary tract infections.
Research Findings:
A comparative analysis indicated that piperidine-based compounds can effectively inhibit these enzymes, thereby providing a therapeutic avenue for conditions characterized by cholinergic dysfunction .
Modulation of Chemokine Receptors
The compound's structural characteristics suggest potential applications in modulating chemokine receptors, which play crucial roles in immune response and inflammation. This modulation can be beneficial in treating autoimmune diseases and inflammatory conditions.
Patent Insights:
Patents have documented the use of similar compounds as modulators of chemokine receptors, indicating their therapeutic potential in managing diseases where these pathways are dysregulated .
Antimicrobial Properties
Emerging research highlights the antimicrobial activity of piperidine derivatives. The incorporation of specific substituents has been shown to enhance their effectiveness against various bacterial strains.
Study Example:
A study focusing on sulfonamide derivatives revealed that modifications to the piperidine structure significantly increased antimicrobial efficacy compared to non-modified counterparts.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Table 1: Key Structural and Functional Comparisons
Detailed Analysis of Analogues
Pipamperone
- Structural Differences : Replaces the 4-methoxy and trifluoromethylphenyl groups with a 4-fluorophenyl and 4-oxobutyl chain.
- Functional Impact : The oxobutyl chain in pipamperone enhances binding to dopamine D₂ and serotonin 5-HT₂A receptors, critical for its antipsychotic effects. The absence of this chain in the target compound may shift activity toward other receptors .
- Pharmacokinetics : Pipamperone’s fluorine atom improves blood-brain barrier penetration, whereas the target compound’s trifluoromethyl group may increase metabolic resistance .
4-(3,4-Dichlorophenoxy)-N-(4-methylphenyl)sulfonyl Derivative
- Structural Differences: Incorporates a dichlorophenoxy group and sulfonyl linkage instead of the methoxy and carboxamide groups.
Adamantane-Containing ER-α Inhibitor
- Structural Differences : Replaces the bipiperidine-carboxamide core with an adamantane-aniline scaffold.
- Functional Impact : The adamantane group confers rigidity and high lipophilicity, enhancing binding to hydrophobic pockets in the estrogen receptor (ER-α). The target compound’s bipiperidine core may favor interactions with flexible binding sites, such as GPCRs or ion channels .
Pharmacological Implications
- Target Compound : The trifluoromethyl group may enhance selectivity for receptors sensitive to electron-withdrawing substituents, such as serotonin or sigma receptors.
- Adamantane Analogues : Demonstrated ER-α antagonism in breast cancer models, suggesting the target compound’s methoxy group could be optimized for similar applications .
- Pipamperone : Highlights the importance of the 4-oxobutyl chain in CNS activity; its absence in the target compound may limit antipsychotic effects .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the methoxy and trifluoromethyl groups. The bipiperidine scaffold shows distinct proton splitting patterns (e.g., δ 3.2–3.8 ppm for N-CH₂) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~427.2 Da) and detects impurities.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous piperidine carboxamides .
- HPLC-PDA : Monitors purity and stability under accelerated degradation conditions (e.g., 40°C/75% RH for 28 days) .
Advanced Research Questions
2.1. How can structure-activity relationship (SAR) studies optimize CCR5 antagonism in this compound?
Q. Methodological Answer :
- Substitution Patterns : Evidence from analogous CCR5 antagonists shows that electron-withdrawing groups (e.g., 4-CF₃, 4-OCF₃) enhance receptor binding by stabilizing hydrophobic interactions. Replace the methoxy group with bulkier substituents (e.g., cyclopropyl methyl) to assess steric effects .
- Assay Design : Use HEK-293 cells expressing human CCR5 to measure inhibition of CCL3-induced calcium flux (IC₅₀). Compare with reference compounds like SCH 351125 (IC₅₀ = 2 nM) .
- Data Interpretation : Contradictions in activity (e.g., reduced potency in vivo vs. in vitro) may arise from metabolic instability. Address this by introducing metabolic blockers (e.g., 1-aminobenzotriazole) in pharmacokinetic studies .
2.2. What methodologies assess pharmacokinetic properties and oral bioavailability?
Q. Methodological Answer :
- In Vivo Profiling : Administer the compound to rodents (3–30 mg/kg, oral and IV routes). Calculate bioavailability (F%) using AUC₀–24h ratios. For example, SCH 351125 achieved F = 65% in primates via optimized logP (3.2) and PSA (75 Ų) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma. The trifluoromethyl group may reduce oxidative metabolism, enhancing half-life.
- BBB Penetration : Assess brain-to-plasma ratio (Kp) in mice; target Kp >0.3 for CNS applications. Analogous NK1 antagonists achieved this via balanced lipophilicity .
2.3. How can receptor selectivity be validated against off-target kinases?
Q. Methodological Answer :
- Panel Screening : Test against 50+ kinases (e.g., CEREP kinase panel) at 1 µM. A selectivity index >100-fold (vs. CCR5) is ideal.
- Binding Assays : Use TR-FRET for NK1, µ-opioid, and serotonin receptors. For example, casopitant (an NK1 antagonist) showed Ki <1 nM for NK1 but >10 µM for off-targets .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with CCR5 vs. CXCR4. Prioritize residues critical for selectivity (e.g., Tyr 108 in CCR5) .
2.4. How should contradictory data in biological activity be resolved?
Q. Methodological Answer :
- Assay Reproducibility : Repeat experiments across multiple labs using standardized protocols (e.g., ATP concentration in kinase assays).
- Impurity Analysis : Use preparative HPLC to isolate minor components; test their activity. For example, a 2% impurity in SCH 351125 reduced IC₅₀ by 50% .
- Physicochemical Factors : Adjust buffer pH (e.g., 7.4 vs. 6.5) to mimic physiological conditions. Solubility enhancers (e.g., 0.5% Tween-80) may resolve false negatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
